molecular formula C10H11NO4 B13720718 5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one

5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B13720718
M. Wt: 209.20 g/mol
InChI Key: KGSLEFZRMVFRLE-UHFFFAOYSA-N
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Description

5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS: 1261608-41-6) is a benzoxazinone derivative characterized by methoxy groups at the 5- and 7-positions of the aromatic ring. It is synthesized from 2-Amino-4,6-dimethoxybenzyl alcohol through cyclization reactions . Benzoxazinones are heterocyclic compounds with a fused benzene and oxazinone ring, often explored for their diverse pharmacological and agrochemical applications.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

5,7-dimethoxy-1,4-dihydro-3,1-benzoxazin-2-one

InChI

InChI=1S/C10H11NO4/c1-13-6-3-8-7(9(4-6)14-2)5-15-10(12)11-8/h3-4H,5H2,1-2H3,(H,11,12)

InChI Key

KGSLEFZRMVFRLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(COC(=O)N2)C(=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with an amine and a suitable oxidizing agent to form the oxazine ring. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.

    Catalysts: Acidic or basic catalysts may be used to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Raw Material Preparation: Sourcing and purification of starting materials such as 2,4-dimethoxybenzaldehyde.

    Reaction Optimization: Scaling up the reaction conditions to ensure consistent yield and purity.

    Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

    Oxidation Products: Quinones.

    Reduction Products: Amines.

    Substitution Products: Halogenated or alkylated benzoxazines.

Scientific Research Applications

5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:

    Medicinal Chemistry: Used as a scaffold for designing bioactive molecules with potential therapeutic effects.

    Materials Science: Incorporated into polymers and resins to enhance thermal stability and mechanical properties.

    Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:

    Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.

    Receptor Modulation: Binding to receptors and altering signal transduction processes.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on the benzoxazinone core significantly impact melting points, spectral characteristics, and solubility:

Compound Name Substituents Melting Point (°C) Key Spectral Data (IR, NMR) Reference
5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one 5,7-OCH₃ Not reported Not available in evidence
9i (C31H₃N₃O₃) 4-Methyl, 4-vinyl, 6-substituted quinoline 193–196 FTIR: 3416 (N–H), 1705 (C=O); HRMS: 517.2097
9k (C₃₂H₃₃NO₅) 4-Allyl, 6-substituted quinoline 191–193 ¹H NMR: δ 1.0–8.3 ppm; ¹³C NMR: 14–180 ppm
Efavirenz 6-Cl, 4-CF₃, cyclopropylethynyl Not reported Not available in evidence
7-Bromo-4,4-dimethyl derivative 7-Br, 4,4-dimethyl Not reported Not available in evidence
  • Methoxy vs. Halogen Substitutents : Methoxy groups (e.g., in the target compound) enhance solubility due to their electron-donating nature, whereas bromo or chloro groups (e.g., Efavirenz) increase lipophilicity, affecting bioavailability .
  • Alkyl Chains : Compounds like 9i and 9k incorporate alkyl/allyl groups at the 4-position, which may improve membrane permeability but lower melting points compared to unsubstituted analogs .

Positional Isomerism: 5,7- vs. 6,7-Dimethoxy Derivatives

lists 6,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS: 2027543-37-7), a positional isomer of the target compound. Key differences include:

  • Electronic Effects : The 5,7-substitution pattern may create a symmetric electron distribution, whereas 6,7-substitution could lead to localized electron density, altering reactivity in nucleophilic/electrophilic reactions.
  • Biological Interactions: Positional isomerism often affects binding affinity to biological targets. For example, 6,7-dimethoxyisoquinoline derivatives are known for alkaloid-like activity, suggesting similar structure-activity trends in benzoxazinones .

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